molecular formula C17H26N2O2 B5814523 N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide)

N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide)

Cat. No. B5814523
M. Wt: 290.4 g/mol
InChI Key: BRCSIWBZCSVETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide), also known as MPMB or 4-Me-MPH, is a chemical compound that belongs to the amphetamine class of drugs. It is a stimulant that is used in scientific research to study the effects of amphetamines on the central nervous system. It is a relatively new compound and has gained popularity in the research community due to its unique properties.

Mechanism of Action

The mechanism of action of N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide) is similar to that of other amphetamines. It acts as a substrate for the dopamine and norepinephrine transporters, which leads to an increase in their release. This increase in neurotransmitter release leads to an increase in the activity of the central nervous system.
Biochemical and Physiological Effects
N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide) has been found to have several biochemical and physiological effects. It increases the release of dopamine and norepinephrine, which leads to an increase in locomotor activity. It has also been found to increase heart rate and blood pressure in animals. Additionally, it has been found to increase the release of corticosterone, which is a hormone that is involved in the stress response.

Advantages and Limitations for Lab Experiments

The advantages of using N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide) in lab experiments include its unique properties and its ability to increase the release of dopamine and norepinephrine. This makes it a useful tool for studying the effects of amphetamines on the central nervous system. However, the limitations of using N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide) include its potential for abuse and its potential for producing side effects.

Future Directions

There are several future directions for research on N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide). One area of research could focus on the potential therapeutic uses of N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide), such as in the treatment of attention deficit hyperactivity disorder (ADHD) or depression. Another area of research could focus on the potential side effects of N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide), such as its effects on the cardiovascular system. Additionally, research could focus on the development of new compounds that have similar properties to N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide) but with fewer side effects.

Synthesis Methods

The synthesis of N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide) involves several steps, including the reaction of 4-methylbenzoyl chloride with 3-methylbutanoyl chloride in the presence of a base. The resulting intermediate is then reacted with ammonia to form the final product. The synthesis of N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide) is a highly specialized process that requires expertise in organic chemistry.

Scientific Research Applications

N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide) is used in scientific research to study the effects of amphetamines on the central nervous system. It has been found to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a role in mood, attention, and motivation. N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide) has also been found to increase locomotor activity in animals, which is a measure of their activity level.

properties

IUPAC Name

3-methyl-N-[4-methyl-2-(3-methylbutanoylamino)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-11(2)8-16(20)18-14-7-6-13(5)10-15(14)19-17(21)9-12(3)4/h6-7,10-12H,8-9H2,1-5H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCSIWBZCSVETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC(C)C)NC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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